Eadb-fubinaca
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Overview
Description
Eadb-fubinaca is a synthetic indazole-derived cannabinoid receptor agonist. It is known for its high potency, being up to 140 times more potent than trans-Δ9-tetrahydrocannabinol, the main psychoactive compound of cannabis . Originally synthesized in 2009 as a pharmaceutical drug candidate, its recreational use was first reported in Japan in 2013 .
Preparation Methods
The synthesis of Eadb-fubinaca involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step involves the reaction of the indazole core with a fluorobenzyl halide under nucleophilic substitution conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.
Chemical Reactions Analysis
Eadb-fubinaca undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the molecule, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated or reduced metabolites .
Scientific Research Applications
Eadb-fubinaca has been studied extensively in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors, particularly the CB1 receptor.
Medicine: Investigated for its potential therapeutic effects, although its high potency and associated risks have limited its medical use.
Industry: Used in forensic science for the identification of synthetic cannabinoids in seized drug samples.
Mechanism of Action
Eadb-fubinaca exerts its effects by acting as a full agonist of the CB1 receptor. This interaction leads to the activation of various signaling pathways, resulting in its potent psychoactive effects. The molecular targets involved include the CB1 receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
Eadb-fubinaca is often compared with other synthetic cannabinoids, such as AMB-fubinaca and JWH-018. While all these compounds act as cannabinoid receptor agonists, this compound is unique due to its high potency and specific chemical structure. Similar compounds include:
AMB-fubinaca: Another potent synthetic cannabinoid, but slightly less potent than this compound.
This compound’s uniqueness lies in its specific indazole core structure and the presence of the fluorobenzyl group, which contribute to its high potency and distinct pharmacological profile .
Properties
Molecular Formula |
C23H27FN4O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(2S)-1-(ethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C23H27FN4O2/c1-5-25-22(30)20(23(2,3)4)26-21(29)19-17-8-6-7-9-18(17)28(27-19)14-15-10-12-16(24)13-11-15/h6-13,20H,5,14H2,1-4H3,(H,25,30)(H,26,29)/t20-/m1/s1 |
InChI Key |
WWIKBKIMULPMKD-HXUWFJFHSA-N |
Isomeric SMILES |
CCNC(=O)[C@H](C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCNC(=O)C(C(C)(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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